molecular formula C19H18N4O2 B2544613 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034505-39-8

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2544613
CAS No.: 2034505-39-8
M. Wt: 334.379
InChI Key: DLFZJABNSOFUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide” is a complex organic compound. It is related to the family of 4-oxobenzo[d]1,2,3-triazin derivatives . These compounds have been reported as potent AChE inhibitors, which means they could have potential applications in the treatment of diseases like Alzheimer’s .


Synthesis Analysis

The synthesis of such compounds often involves the use of 1,2,3-triazine synthesis . The 1,2,3-triazine unit can be introduced into the fused bicyclic skeleton from a pyrazole unit . The synthesis process often involves the use of various functional groups and can be influenced by the choice of these groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,3-triazine unit is a key part of the structure . The structure can be modified more widely and more easily through simple substitution changes .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The introduction of various functional groups can modify the energetic properties of the entire molecule . The compound exhibits positive energy content and densities subject to fused triazole and triazine framework and various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of various functional groups. It exhibits positive energy content and densities . The properties can be modified more widely and more easily through simple substitution changes .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound belongs to a broader class of chemicals known for their complex synthesis processes and potential for creating diverse molecular structures. Studies have detailed the synthesis of related triazine derivatives, highlighting methods like Ugi reactions and subsequent treatments to produce new classes of compounds with unique structural features (Sañudo et al., 2006). These synthesis routes are crucial for developing novel compounds with potential therapeutic applications.

  • Research on the Dimroth rearrangement in fused triazolo[1,5-d]-1,2,4-triazine compounds provides insights into chemical reactions that can modify the structure and possibly the biological activity of triazine derivatives (Ezema et al., 2015). Understanding these reactions is key for the medicinal chemistry community to design more effective molecules.

Potential Biological Activities

  • Some triazine derivatives have been explored for their antimicrobial properties, suggesting a potential role in developing new antibacterial agents. For instance, research on chalcones, pyrazolines, and aminopyrimidines containing triazine units has indicated their effectiveness against various bacterial strains (Solankee et al., 2009). This highlights the possible application of triazine derivatives in combating microbial infections.

  • Another study focused on the synthesis of hybrid molecules containing triazine moieties alongside penicillanic or cephalosporanic acid derivatives, evaluating their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). The findings suggest that these compounds could serve as leads for the development of new drugs with multiple therapeutic targets.

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibitory activity against AChE . This suggests that it could have potential applications in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFZJABNSOFUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.